2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a trifluoromethyl group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a fluorinated aromatic compound with a boronate ester. The reaction is often catalyzed by palladium (Pd) catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield simpler boronate esters.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include boronic acids, simpler boronate esters, and substituted aromatic compounds .
Scientific Research Applications
2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenol
- (2S)-1-[4-fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-amine
Uniqueness
Compared to similar compounds, 2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-YL)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boronate ester group, which imparts unique reactivity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C15H19BF4O2 |
---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
2-[4-fluoro-2-(1,1,1-trifluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF4O2/c1-9(15(18,19)20)11-8-10(17)6-7-12(11)16-21-13(2,3)14(4,5)22-16/h6-9H,1-5H3 |
InChI Key |
UIUBXNWVCNZDEZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C(F)(F)F |
Origin of Product |
United States |
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